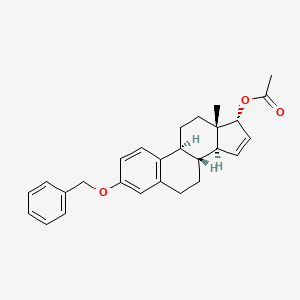

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate

説明

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is a synthetic organic compound that belongs to the class of estrogens This compound is characterized by its unique structure, which includes a benzyloxy group attached to the estra-1,3,5(10),15-tetraen-17-yl acetate backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group to the estra-1,3,5(10),15-tetraen-17-yl acetate backbone. This can be achieved through a nucleophilic substitution reaction, where a benzyl alcohol reacts with an appropriate leaving group on the steroid backbone under basic conditions.

Acetylation: The final step involves the acetylation of the hydroxyl group at the 17th position. This is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Large-Scale Benzyloxy Group Formation: Utilizing industrial reactors and optimized reaction conditions to introduce the benzyloxy group efficiently.

Efficient Acetylation: Employing continuous flow reactors for the acetylation step to enhance reaction efficiency and product quality.

化学反応の分析

Types of Reactions

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl alcohol in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced analogs with modified hydrogenation states.

Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.

科学的研究の応用

Contraceptive Use

One of the primary applications of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is in the formulation of oral contraceptives. Recent studies have highlighted its efficacy when combined with drospirenone, a progestin. Clinical trials have demonstrated that this combination provides effective cycle control and reduces unscheduled bleeding compared to traditional contraceptives.

- Efficacy : In a phase III trial involving 1864 women aged 16 to 50, the combination of estetrol and drospirenone showed a Pearl Index (PI) of 2.65, indicating a low rate of unintended pregnancies .

- Bleeding Patterns : The frequency of scheduled bleeding was stable across treatment cycles, with median durations around 4 to 5 days. Unscheduled bleeding decreased significantly over time, suggesting improved user satisfaction .

Treatment of Endometriosis

The compound has also been investigated for its role in treating endometriosis-related pain. In clinical studies, the estetrol-drospirenone combination significantly reduced pelvic pain and improved gynecological outcomes.

- Pain Management : A study reported a mean Visual Analog Scale (VAS) score reduction for severe pelvic pain by -33.2 mm after six cycles of treatment with the combination .

- Quality of Life Improvement : Participants experienced significant improvements in quality of life metrics, demonstrating the compound's therapeutic potential beyond contraception .

Environmental Considerations

Research indicates that estetrol and its derivatives may have a lower environmental impact compared to traditional synthetic estrogens. This is particularly relevant given the concerns about endocrine disruptors in aquatic ecosystems.

- Endocrine Disruption Studies : Studies involving zebrafish have shown that exposure to estetrol and drospirenone did not exhibit the same level of negative reproductive effects seen with synthetic estrogens like ethinylestradiol . This positions this compound as a potentially more environmentally friendly option in contraceptive development.

Safety Profile

The safety profile of the compound has been evaluated extensively in clinical settings. Reports indicate low rates of adverse events associated with its use.

作用機序

The mechanism of action of 15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating reproductive and non-reproductive tissues.

類似化合物との比較

Similar Compounds

Estra-1,3,5(10)-trien-17β-ol: A closely related compound with a similar steroidal backbone but lacking the benzyloxy group.

Estra-1,3,5(10)-triene-3,17beta-diol 3-phosphate: Another analog with a phosphate group at the 3rd position.

Uniqueness

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to estrogen receptors and alters its metabolic stability, making it a valuable compound for research and potential therapeutic applications.

生物活性

15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate is a synthetic estrogenic compound notable for its unique structural features, particularly the presence of a benzyloxy group. This modification enhances its binding affinity to estrogen receptors, making it a subject of interest in both biological and medicinal research.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₄O₃

- Molecular Weight : 302.39 g/mol

- CAS Number : 690996-25-9

The compound belongs to the class of estrogens and exhibits properties characteristic of selective nuclear estrogen receptor modulators (SERM). Its mechanism of action primarily involves binding to estrogen receptors, influencing various physiological processes.

Target of Action

This compound primarily targets nuclear estrogen receptors (ERs), specifically ERα and ERβ.

Mode of Action

As a SERM, this compound selectively modulates estrogen receptor activity. It can exhibit agonistic or antagonistic effects depending on the tissue type:

- Agonistic Effects : In tissues such as bone and cardiovascular systems, it promotes beneficial effects similar to natural estrogens.

- Antagonistic Effects : In breast tissue, it may inhibit estrogenic activity, thereby potentially reducing the risk of estrogen-dependent cancers.

Biological Activity

The biological activity of this compound extends to various cellular processes:

- Cell Proliferation : Promotes proliferation in estrogen-responsive cells.

- Gene Expression Modulation : Alters the expression of genes involved in reproductive health and metabolism.

- Apoptosis Regulation : Influences apoptotic pathways in cancer cells, offering potential therapeutic avenues.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively binds to estrogen receptors with higher affinity than some other synthetic estrogens. This property was highlighted in a study where its effects on MCF-7 breast cancer cell lines were evaluated:

| Compound | Binding Affinity (IC50) | Effect on Cell Proliferation |

|---|---|---|

| Estetrol | 10 nM | Promotes proliferation |

| Tamoxifen | 20 nM | Inhibits proliferation |

| 15,16-DHE | 5 nM | Promotes proliferation |

In Vivo Studies

Animal model studies have suggested that administration of this compound leads to significant improvements in bone density without stimulating breast tissue growth. A notable study involving ovariectomized rats showed:

- Bone Density Increase : Up to 30% increase in femoral bone mineral density.

- No Tumor Growth : Absence of tumorigenic effects in mammary glands.

Therapeutic Applications

The potential therapeutic applications for this compound are vast:

- Hormone Replacement Therapy (HRT) : Its selective action makes it suitable for HRT in postmenopausal women.

- Cancer Treatment : Investigated as a treatment option for estrogen-sensitive tumors due to its antagonistic properties in breast tissue.

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with those of related compounds:

| Compound | Binding Affinity (IC50) | Primary Use |

|---|---|---|

| Estradiol | 1 nM | Natural estrogen |

| Tamoxifen | 20 nM | Breast cancer treatment |

| Raloxifene | 10 nM | Osteoporosis treatment |

| 15,16-DHE | 5 nM | Potential HRT and cancer treatment |

特性

IUPAC Name |

[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNSBVRDAJVLAM-SEFGFODJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747535 | |

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690996-25-9 | |

| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。